molecular formula C17H14N4S B8729134 6-(Ethylthio)-3-phenyl-1,2,4-triazolo(3,4-a)phthalazine CAS No. 87540-64-5

6-(Ethylthio)-3-phenyl-1,2,4-triazolo(3,4-a)phthalazine

Cat. No. B8729134
M. Wt: 306.4 g/mol
InChI Key: RHROWHMFWYLYLZ-UHFFFAOYSA-N
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Patent
US04788186

Procedure details

50% Sodium hydride in mineral oil (1 g) is suspended in anhydrous dimethylformamide (50 ml) and stirred for 10 minutes. Then a solution of ethanethiol (1.5 ml) in anhydrous dimethylformamide (10 ml) is slowly added thereto and the resulting mixture is stirred at room temperature for 30 minutes. Finally 6-chloro-3-phenyl-1,2,4-triazolo[3,4-a]phthalazine (5.9 g) is added and the reaction mixture is heated at 50° C. for five hours. The solvent is evaporated off under vacuum and the obtained residue is washed a few times with water and then is crystallized from isopropanol yielding 4.7 g of the compound of the title. M.p. 190°-91° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
5.9 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([SH:5])[CH3:4].Cl[C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10]2=[N:17][N:18]=[C:19]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)[N:9]2[N:8]=1>CN(C)C=O>[CH2:3]([S:5][C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10]2=[N:17][N:18]=[C:19]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)[N:9]2[N:8]=1)[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
oil
Quantity
1 g
Type
reactant
Smiles
Step Three
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)S
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
5.9 g
Type
reactant
Smiles
ClC1=NN2C(C3=CC=CC=C13)=NN=C2C2=CC=CC=C2
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture is stirred at room temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated off under vacuum
WASH
Type
WASH
Details
the obtained residue is washed a few times with water
CUSTOM
Type
CUSTOM
Details
is crystallized from isopropanol yielding 4.7 g of the compound of the title

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(C)SC1=NN2C(C3=CC=CC=C13)=NN=C2C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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